(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
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Overview
Description
(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a pyrrolo[2,3-b]pyridine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the pyrrolo[2,3-b]pyridine ring: This step involves cyclization reactions using appropriate precursors under controlled conditions.
Coupling reactions: The protected amino acid is coupled with the pyrrolo[2,3-b]pyridine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, solvent, and reaction time are optimized for maximum yield.
Purification processes: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolo[2,3-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolo[2,3-b]pyridine moiety is crucial for its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(tert-butoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid: Similar structure but with an indole ring instead of pyrrolo[2,3-b]pyridine.
(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoic acid: Similar structure but with a different substitution pattern on the pyrrolo[2,3-b]pyridine ring.
Uniqueness
The unique combination of the Boc-protected amino acid and the pyrrolo[2,3-b]pyridine moiety in (2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19N3O4 |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-11(13(19)20)7-9-8-17-12-10(9)5-4-6-16-12/h4-6,8,11H,7H2,1-3H3,(H,16,17)(H,18,21)(H,19,20)/t11-/m1/s1 |
InChI Key |
FDLAXTKUGQAPTA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC=N2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)O |
Origin of Product |
United States |
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